Product packaging for H-Gly-DL-Glu-DL-Lys-Gly-OH(Cat. No.:)

H-Gly-DL-Glu-DL-Lys-Gly-OH

Cat. No.: B12092998
M. Wt: 389.40 g/mol
InChI Key: CUVSTAMIHSSVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Gly-DL-Glu-DL-Lys-Gly-OH is a synthetic peptide designed for advanced biochemical and biophysical research. Its sequence incorporates a glycine residue followed by a Glu-Lys dipeptide in the X-Y positions, which is a characteristic motif found in natural collagen. In native collagen, chains are composed of repeating Gly-Xaa-Yaa triplets that fold into a stable triple-helical structure . This peptide can serve as a minimalistic model system to study the structural rules governing collagen stability and assembly. The intentional inclusion of both D- and L- isoforms of glutamic acid (Glu) and lysine (Lys) is a significant feature. This mixed chirality can be used to probe the stereoelectronic effects that preorganize the peptide backbone into a polyproline-type II helix, a key conformational precursor to triple-helix formation . Furthermore, the presence of oppositely charged side chains from glutamic acid and lysine allows for the investigation of intra- and interchain ionic interactions, which are known to modulate triple-helix stability and potentially guide the formation of heterotrimeric structures . The primary research applications for this peptide include its use as a substrate or inhibitor in enzymatic studies to understand the mechanisms of collagenolysis . It is also a valuable building block for creating more complex biomaterials or for studying molecular recognition events involving collagen-binding receptors such as integrins . Researchers can employ this compound in solid-phase synthesis (SPS) workflows. Standard Fmoc/tBu strategies are applicable, though careful attention must be paid to coupling reagents and conditions to minimize racemization, particularly during the incorporation of the D- and L- amino acids . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27N5O7 B12092998 H-Gly-DL-Glu-DL-Lys-Gly-OH

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]-5-[[6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O7/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVSTAMIHSSVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Approaches for H Gly Dl Glu Dl Lys Gly Oh

Solid-Phase Peptide Synthesis (SPPS) for Tetrapeptide Construction

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the creation of peptides, offering a streamlined process where the growing peptide chain is anchored to an insoluble polymer support. bachem.comappliedpolytech.com This method simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration. bachem.com The synthesis is typically performed in the C-terminal to N-terminal direction. nih.gov For H-Gly-DL-Glu-DL-Lys-Gly-OH, the synthesis would commence by attaching Glycine (B1666218) to the resin, followed by the sequential addition of DL-Lysine, DL-Glutamic Acid, and finally Glycine.

Resin Selection and Functionalization

The choice of resin is a critical first step that dictates the conditions for cleavage and the nature of the C-terminal group. biotage.com Since the target peptide has a C-terminal carboxylic acid, resins designed for peptide acid synthesis are appropriate.

Wang Resin : This is one of the most common resins for producing peptide acids. appliedpolytech.combiotage.com The first amino acid is attached via an ester linkage. Cleavage from Wang resin typically requires strong acid conditions, such as 50% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM), which simultaneously removes most common side-chain protecting groups. iris-biotech.de However, loading the first amino acid onto Wang resin can be challenging and carries a risk of racemization. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin offers a more acid-sensitive linkage. iris-biotech.de A key advantage is the ability to cleave the completed peptide under very mild acidic conditions (e.g., 1-3% TFA), which can leave the side-chain protecting groups intact, creating a fully protected peptide fragment if needed. biotage.com The steric bulk of the trityl group also helps to minimize racemization of the first amino acid during the loading step. biotage.com This resin is a strong candidate for synthesizing the target tetrapeptide, especially if subsequent fragment condensation is considered. cblpatras.gr

Resin TypeLinker TypeCleavage ConditionKey Advantage
Wang Resin p-alkoxybenzyl alcoholStrong Acid (e.g., 50% TFA)Widely used for peptide acids.
2-Chlorotrityl Chloride Resin TritylMild Acid (e.g., 1-3% TFA)Minimizes initial racemization; allows for cleavage of protected fragments. biotage.comiris-biotech.de
Merrifield Resin Chloromethylated polystyrene-divinylbenzeneStrong Acid (e.g., HF)The original resin for SPPS, more common in Boc-strategy synthesis. iris-biotech.deacs.org

Amino Acid Protecting Group Strategies (e.g., Fmoc, Boc)

To ensure the orderly assembly of the peptide chain, the α-amino group of each incoming amino acid and any reactive side-chains must be temporarily masked with protecting groups. iris-biotech.de The two dominant strategies are Fmoc and Boc chemistry. americanpeptidesociety.org

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : This is the most prevalent method in modern SPPS. iris-biotech.de The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like Dimethylformamide (DMF). iris-biotech.de The side-chain protecting groups (e.g., tBu for Glu, Boc for Lys) are acid-labile, requiring a strong acid like TFA for removal, usually during the final cleavage from the resin. iris-biotech.deiris-biotech.de This orthogonality—the ability to remove one type of protecting group without affecting the other—is a major advantage, allowing for complex modifications on the resin. peptide.com

Boc (tert-butyloxycarbonyl) Strategy : This earlier strategy uses the acid-labile Boc group for α-amino protection, which is removed with a moderate acid like TFA. nih.gov Consequently, the side-chain protecting groups and the resin linkage must be stable to TFA but removable with a much stronger acid, such as anhydrous Hydrogen Fluoride (HF). nih.govpeptide.com While effective, the use of hazardous HF has led to the wider adoption of the milder Fmoc strategy. iris-biotech.de

Strategyα-Amino ProtectionDeprotection ConditionSide-Chain ProtectionFinal Cleavage
Fmoc Base-labile (Fmoc)20% Piperidine in DMFAcid-labile (e.g., tBu, Boc, Trt)Strong Acid (e.g., TFA)
Boc Acid-labile (Boc)Moderate Acid (e.g., TFA)Strong-acid labile (e.g., Bzl)Strong Acid (e.g., HF)

For the synthesis of this compound, the Fmoc strategy would involve using Fmoc-Gly-OH, Fmoc-DL-Lys(Boc)-OH, and Fmoc-DL-Glu(OtBu)-OH.

Coupling Reagent Chemistry and Efficiency Optimization

The formation of the amide (peptide) bond between the deprotected α-amino group of the resin-bound chain and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. jpt.com The choice of reagent is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization. creative-peptides.com

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). nih.govjpt.com They are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or its derivatives to improve reaction rates and suppress racemization. creative-peptides.compeptide.com

Uronium/Aminium Salts : Reagents like HATU, HBTU, and HCTU are highly efficient and widely used for their rapid coupling times, making them suitable for difficult sequences. creative-peptides.comacs.org COMU is another effective reagent noted for its high reactivity and the water-solubility of its byproducts, which can be advantageous in certain protocols. acs.org

To optimize the synthesis, especially with potentially challenging couplings, several strategies can be employed:

Double Coupling : Repeating the coupling step with a fresh portion of the activated amino acid to ensure the reaction goes to completion. creative-peptides.com

Capping : After a coupling step, any unreacted amino groups can be permanently blocked (e.g., with acetic anhydride) to prevent the formation of deletion sequences in the final product. iris-biotech.degyrosproteintechnologies.com

Elevated Temperatures : Increasing the reaction temperature can sometimes improve coupling efficiency, particularly for sterically hindered amino acids or aggregated sequences. gyrosproteintechnologies.com

Coupling ReagentClassKey Features
DIC/HOBt Carbodiimide (B86325)/AdditiveA classic, cost-effective combination that effectively suppresses racemization. creative-peptides.compeptide.com
HATU Uronium SaltHighly reactive and efficient, often used for difficult couplings and to minimize racemization. creative-peptides.comacs.org
HCTU Uronium SaltA very efficient reagent, providing a good balance of reactivity and cost. acs.org
COMU Uronium SaltExcellent efficiency and its byproducts are water-soluble, which can simplify purification. acs.org

Solution-Phase Peptide Synthesis (LPPS) Considerations

Solution-Phase Peptide Synthesis (LPPS), also known as classical solution synthesis, involves carrying out all reactions in a homogeneous solution phase. scispace.commasterorganicchemistry.com Unlike SPPS, the intermediates at each step must be isolated and purified, often through crystallization or chromatography, before proceeding to the next. sci-hub.se

While more labor-intensive and time-consuming than SPPS for long peptides, LPPS offers distinct advantages for the large-scale production of shorter peptides like this compound. sci-hub.se It allows for rigorous characterization of intermediates, which can lead to a highly pure final product. Furthermore, LPPS can be more economical in terms of reagent and solvent usage compared to SPPS, which relies on large excesses of reagents to drive reactions to completion. sci-hub.se A modern variant, Liquid-Phase Peptide Synthesis, combines the advantages of both methods by using a soluble polymer support (tag), allowing for homogeneous reaction conditions but simplified purification by precipitation of the tagged peptide. scispace.comnih.gov

Fragment Condensation Techniques for Complex Tetrapeptides

Fragment condensation is a convergent strategy where smaller, protected peptide fragments are synthesized separately and then coupled together. springernature.comthieme-connect.com This approach can be more efficient for synthesizing longer or complex peptides. For this compound, a potential strategy would be to synthesize two dipeptide fragments, such as Fmoc-Gly-DL-Glu(OtBu)-OH and H-DL-Lys(Boc)-Gly-OH, and then couple them.

This method can be performed entirely in solution or using a hybrid approach where one fragment is assembled on a solid support and the second, pre-synthesized fragment is coupled to it in solution. cblpatras.gr A significant advantage is that the intermediate fragments can be purified before the final coupling, which can result in a cleaner crude product and simplify the final purification. cblpatras.grthieme-connect.com The use of a highly acid-sensitive resin like 2-chlorotrityl chloride is particularly well-suited for this approach, as it allows for the cleavage of fully protected peptide fragments from the solid support. cblpatras.gr

Stereochemical Control and Management of Racemization/Epimerization During Synthesis

The stereochemical integrity of amino acids is paramount in peptide synthesis. mdpi.com Racemization (the conversion of an L- or D-amino acid into a mixture of both) or epimerization (the change in configuration at one of several chiral centers) can lead to diastereomeric impurities that are difficult to separate from the target peptide. mdpi.com

The primary risk of racemization occurs during the activation of the carboxyl group for coupling. nih.gov The activated amino acid can form an oxazolone (B7731731) intermediate, which can easily lose its stereochemical configuration. mdpi.com

Several factors influence the rate of racemization:

Coupling Reagents : The choice of coupling reagent and additives is critical. The addition of reagents like HOBt or HOAt is known to suppress the formation of the problematic oxazolone intermediate. peptide.com

Bases : Tertiary bases with high steric hindrance are preferred, as they are less likely to abstract the alpha-proton of the amino acid, a direct cause of racemization. mdpi.com

Amino Acid Structure : Certain amino acids are more prone to racemization. While not present in the target peptide, residues like Cysteine and Histidine are particularly susceptible. peptide.com

In the specific case of synthesizing this compound, the starting materials already contain racemic mixtures of glutamic acid and lysine (B10760008). The primary goal of stereochemical control here is to prevent additional racemization or epimerization during the synthesis. This ensures that the final product is a predictable mixture of stereoisomers derived solely from the starting materials, without introducing further unwanted diastereomers. Careful selection of coupling reagents (e.g., HATU or DIC/HOBt) and reaction conditions is therefore essential to maintain the initial stereochemical composition of the DL-amino acids throughout the synthetic process. creative-peptides.compeptide.com

Challenges Associated with DL-Amino Acid Incorporation (DL-Glutamic Acid, DL-Lysine)

The deliberate inclusion of DL-amino acids, such as DL-glutamic acid and DL-lysine, in the synthesis of this compound introduces significant complexity. The primary challenge lies in the generation of a mixture of diastereomers. Since both glutamic acid and lysine are introduced as racemic mixtures (containing both D and L enantiomers), the synthesis will theoretically yield four distinct diastereomers.

The physical and chemical properties of these diastereomers are often very similar, which makes their separation, purification, and characterization a formidable task. mdpi.comresearchgate.net Standard purification techniques like chromatography may not be sufficient to resolve all the stereoisomers completely. mdpi.com

The incorporation of D-amino acids can also influence the secondary structure and biological activity of the resulting peptide mixture. nih.govnih.gov While in some therapeutic peptides the inclusion of D-amino acids is a deliberate strategy to enhance stability against proteolytic degradation, in the context of synthesizing a specific mixture like this compound, the challenge is to manage the production of a complex isomeric blend. nih.govmblintl.com

Table 1: Potential Diastereomers of this compound

Glutamic Acid Configuration Lysine Configuration Resulting Diastereomer
L-Glu L-Lys H-Gly-L-Glu-L-Lys-Gly-OH
L-Glu D-Lys H-Gly-L-Glu-D-Lys-Gly-OH
D-Glu L-Lys H-Gly-D-Glu-L-Lys-Gly-OH
D-Glu D-Lys H-Gly-D-Glu-D-Lys-Gly-OH

Mechanisms of Epimerization at Chiral Centers

Epimerization, the unwanted inversion of stereochemistry at a chiral center during synthesis, is a critical side reaction in peptide chemistry. mdpi.com This process can lead to the formation of undesired diastereomers, complicating the purification process and potentially altering the biological properties of the final peptide. mdpi.comresearchgate.net There are two primary mechanisms through which epimerization can occur during the synthesis of this compound. mdpi.com

The most prevalent mechanism involves the formation of an oxazol-5(4H)-one intermediate. mdpi.comrsc.org This occurs when the carboxyl group of an N-protected amino acid is strongly activated by a coupling reagent. mdpi.comrsc.org The activated carboxyl group can then be attacked by the nitrogen of its own amide bond, leading to the formation of a five-membered oxazolone ring. The α-proton of this intermediate is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either side of the planar intermediate, leading to a mixture of L and D configurations, and thus, racemization or epimerization. mdpi.com

A second mechanism is the direct abstraction of the α-proton (Hα) by a base. mdpi.com Certain amino acid residues have more acidic α-protons, making them more susceptible to this pathway. The presence of strong bases, used for deprotection steps (like piperidine for Fmoc removal) or as part of the coupling cocktail, can facilitate this direct enolization, leading to a loss of chiral integrity. mdpi.comhighfine.com

Factors that influence the rate of epimerization include the type of coupling reagent used, the nature of the amino acid side chain, the base, the solvent, and the reaction temperature. rsc.org For instance, carbodiimide-based reagents are known to promote oxazolone formation. rsc.orgrsc.org

Strategies for Minimizing Undesired Stereoisomer Formation

Given that the synthesis of this compound already involves a mixture of stereoisomers by design, the primary goal is to prevent any additional, uncontrolled epimerization at the chiral centers of the glutamic acid and lysine residues during the coupling steps. Several strategies can be employed to minimize the formation of these undesired stereoisomers.

One of the most effective approaches is the selection of appropriate coupling reagents and additives. peptide.comcreative-peptides.com The use of carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be coupled with racemization-suppressing additives. wikipedia.org Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) react with the activated O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation and subsequent racemization. wikipedia.orghighfine.compeptide.com Uronium/aminium salts like HATU and HCTU are also known for their high coupling efficiency and low racemization levels. creative-peptides.comresearchgate.net

The choice of base and its stoichiometry is also critical. highfine.com Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine, as they are less likely to abstract the α-proton. highfine.com

Optimizing reaction conditions such as temperature and reaction time can also mitigate epimerization. creative-peptides.com Lower temperatures generally reduce the rate of racemization. Furthermore, minimizing the time the activated amino acid spends in solution before coupling can reduce the opportunity for side reactions to occur. creative-peptides.com

For amino acids that are particularly prone to racemization, such as histidine and cysteine, specialized protocols have been developed. peptide.comnih.govpolypeptide.com While glutamic acid and lysine are not typically considered as high-risk as histidine or cysteine, the principles of using milder activation conditions and racemization suppressants remain highly relevant, especially when dealing with the complexities of DL-amino acid incorporation. nih.gov

Table 2: Strategies to Minimize Epimerization

Strategy Mechanism of Action Examples
Coupling Reagent Additives Formation of active esters that are less prone to racemization than the O-acylisourea intermediate. wikipedia.orgpeptide.com HOBt, HOAt, 6-Cl-HOBt. highfine.com
Choice of Base Sterically hindered bases are less likely to cause epimerization via direct α-proton abstraction. highfine.com DIPEA, 2,4,6-collidine. highfine.com
Optimized Reaction Conditions Lower temperatures and shorter activation times reduce the rate of side reactions leading to racemization. creative-peptides.com Performing couplings at 0°C.
Uronium/Aminium-based Reagents Provide high coupling efficiency with low levels of racemization. creative-peptides.comresearchgate.net HATU, HCTU. creative-peptides.com

Green Chemistry Considerations in Peptide Synthesis

The synthesis of peptides, including this compound, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. tandfonline.comresearchgate.net Solid-phase peptide synthesis (SPPS), while being the standard method, is particularly known for its high consumption of solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are classified as hazardous. tandfonline.compeptide.com

In recent years, there has been a significant push towards developing "greener" peptide synthesis protocols. biotage.comgyrosproteintechnologies.com These efforts align with the principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency. biotage.com

Another aspect of green chemistry in peptide synthesis is the development of more atom-economical coupling reagents. researchgate.netresearchgate.net Traditional coupling reagents often have high molecular weights and generate significant byproducts that must be removed. researchgate.net While a universally applicable "green" coupling reagent has yet to be established, research is ongoing to find more sustainable alternatives to the commonly used benzotriazole-based reagents, which can have explosive properties. researchgate.net

Furthermore, enzymatic peptide synthesis offers a highly selective and environmentally friendly alternative to chemical synthesis. acs.org Proteases can be used to catalyze the formation of peptide bonds in aqueous media, often with high stereo- and regioselectivity, thus minimizing the need for protecting groups and organic solvents. acs.org Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being developed to leverage the advantages of both approaches. acs.org

Table 3: Comparison of Traditional and Greener Solvents in Peptide Synthesis

Solvent Classification Green Chemistry Considerations
N,N-Dimethylformamide (DMF) Hazardous, reprotoxic. gyrosproteintechnologies.com High boiling point, difficult to recycle, subject to regulatory restrictions. gyrosproteintechnologies.com
Dichloromethane (DCM) Hazardous, suspected carcinogen. tandfonline.com Volatile organic compound (VOC), environmental concerns.
2-Methyltetrahydrofuran (2-MeTHF) Greener alternative. biotage.com Derived from renewable resources, lower toxicity than DMF. peptide.combiotage.com
Cyclopentyl methyl ether (CPME) Greener alternative. biotage.com Lower toxicity, good for certain reaction types. biotage.com
γ-Valerolactone (GVL) Greener alternative. peptide.com Biodegradable, derived from biomass. peptide.com

Advanced Analytical Characterization for Structural Elucidation and Purity Assessment of H Gly Dl Glu Dl Lys Gly Oh

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from a complex mixture of impurities that can arise during synthesis or degradation. almacgroup.com These impurities may include deletion sequences, isomers, or by-products from incomplete deprotection. almacgroup.com The choice of chromatographic technique is dictated by the specific properties of the peptide and the impurities that need to be resolved.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Profiling and Impurity Detection

Reversed-phase chromatography is the most widely used technique for the purity analysis of synthetic peptides. almacgroup.comchromatographyonline.com It separates molecules based on differences in hydrophobicity. kromat.hu In RP-HPLC and UPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For peptides, C18-bonded silica (B1680970) is a common stationary phase. kromat.hu The separation is typically achieved by a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is gradually increased. This causes more hydrophobic molecules, which are retained longer on the column, to elute.

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (sub-2 µm compared to 3-5 µm for HPLC). ijrpr.com This results in significantly enhanced resolution, peak capacity, and sensitivity, making it particularly effective for resolving complex mixtures of peptide impurities. ijrpr.com The purity of synthetic peptides is commonly assessed by RP-UPLC with UV detection at 210-230 nm, where the peptide bond absorbs light. almacgroup.comcreative-proteomics.com This method can quantify impurities relative to the main peptide peak, with a required sensitivity to detect impurities at levels as low as 0.10%. almacgroup.com

Table 1: Typical Parameters for RP-HPLC/UPLC Purity Analysis of Peptides

Parameter Typical Setting/Value Rationale/Purpose
Column C18, C8 (300Å pore size) Provides hydrophobic surface for interaction and separation based on polarity. Wide-pore (300Å) is suitable for larger molecules like peptides. kromat.hu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to improve peak shape and resolution.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is the organic modifier; increasing its concentration elutes more hydrophobic peptides.
Gradient Linear gradient from low %B to high %B Allows for the separation of peptides with a wide range of hydrophobicities.
Flow Rate 0.2 - 1.0 mL/min Optimized for column dimension and particle size to achieve good resolution.
Detection UV at 210-230 nm The peptide bond has strong absorbance in this range, allowing for sensitive detection of the peptide and related impurities. almacgroup.comcreative-proteomics.com

| Column Temperature | 25 - 60 °C | Temperature can affect selectivity and resolution. |

Ion-Exchange Chromatography (IEC) for Charge-Based Separation

Ion-exchange chromatography separates molecules based on differences in their net surface charge. thermofisher.comelementlabsolutions.com This technique is highly effective for separating peptide charge variants that may arise from modifications like deamidation or the presence of acidic or basic residues. ijrpr.comelementlabsolutions.com The stationary phase in IEC has a charged surface that interacts with analytes of the opposite charge. thermofisher.com For a peptide like H-Gly-DL-Glu-DL-Lys-Gly-OH, which contains both an acidic (glutamic acid) and a basic (lysine) residue, its net charge will be dependent on the pH of the mobile phase.

Cation-exchange chromatography, which uses a negatively charged stationary phase, is commonly used for protein and peptide charge variant analysis. thermofisher.comelementlabsolutions.com Elution is typically achieved by either increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions between the peptide and the stationary phase. nih.gov IEC is considered a gold standard for characterizing protein charge variants due to its robustness and resolving power. nih.gov A significant advantage of IEC is that collected fractions can be further analyzed by other techniques, like mass spectrometry, to identify the specific modifications causing the charge differences. chromatographyonline.com

Table 2: Principles of Ion-Exchange Chromatography for Peptide Analysis

Parameter Description Relevance to this compound
Principle Separation based on reversible electrostatic interactions between charged analytes and a charged stationary phase. thermofisher.com Can separate the target peptide from variants with different net charges (e.g., deamidated forms).
Stationary Phase Cation-Exchange: Negatively charged (e.g., WCX, SCX). thermofisher.comAnion-Exchange: Positively charged (e.g., WAX, SAX). thermofisher.com A weak cation-exchange (WCX) column is often used for charge variant analysis of molecules with a pI > 6. thermofisher.com
Mobile Phase Aqueous buffers. Elution is achieved by a salt or pH gradient. nih.govnih.gov A pH gradient can be used to precisely control the elution based on the peptide's isoelectric point (pI).

| Application | Quantitation of charged isoforms, which can indicate degradation or manufacturing inconsistencies. elementlabsolutions.com | Detects and quantifies impurities arising from chemical modifications that alter the peptide's charge. |

Size Exclusion Chromatography (SEC) for Oligomerization and Aggregation Analysis

Size exclusion chromatography separates molecules based on their hydrodynamic size in solution. solveresearch.comlcms.cz It is the primary method for detecting and quantifying aggregates (dimers, trimers, and larger oligomers), which are critical quality attributes to monitor for biotherapeutics due to their potential to affect efficacy and immunogenicity. nih.gov The SEC column is packed with porous particles. gbiosciences.com Larger molecules, like aggregates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. gbiosciences.com Smaller molecules, like the peptide monomer, can penetrate the pores to varying degrees, leading to a longer retention time. gbiosciences.com

Unlike other chromatography modes, there is ideally no interaction between the analyte and the stationary phase surface. gbiosciences.com The separation allows for the estimation of molecular weight by creating a calibration curve with known standards. nih.gov For peptides, size exclusion resins with low fractionation ranges are required. gbiosciences.com SEC is a valuable tool for monitoring the stability of peptide formulations and for quality control. solveresearch.com

Table 3: Application of Size Exclusion Chromatography in Peptide Analysis

Feature Description
Primary Application Separation and quantification of peptide monomers, dimers, and higher molecular weight aggregates. lcms.cznih.gov
Separation Principle Separation based on molecular size (hydrodynamic radius) in solution. solveresearch.com
Elution Order Largest molecules elute first, smallest molecules elute last. gbiosciences.com
Instrumentation HPLC or UPLC system with UV or Multi-Angle Light Scattering (MALS) detectors. MALS allows for direct molar mass determination. solveresearch.com

| Typical Use | Stability testing, aggregation analysis, and batch-to-batch consistency control. solveresearch.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptide Analysis

Hydrophilic Interaction Liquid Chromatography is a chromatographic technique used for the separation of highly polar and hydrophilic compounds. sigmaaldrich.com It serves as a powerful alternative for molecules that show little or no retention in reversed-phase chromatography. researchgate.net HILIC employs a polar stationary phase (e.g., silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comresearchgate.net

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase. sigmaaldrich.com The more hydrophilic the analyte, the stronger its retention. sigmaaldrich.com The elution order in HILIC is generally the opposite of that seen in RP-HPLC. polylc.com This orthogonal selectivity makes HILIC a valuable tool in comprehensive two-dimensional liquid chromatography (2D-LC) setups for complex peptide analysis. chromatographyonline.com Furthermore, the high organic content of the mobile phase is advantageous for coupling with electrospray ionization mass spectrometry (ESI-MS), often leading to enhanced sensitivity. sigmaaldrich.com

Table 4: Characteristics of HILIC for Polar Peptide Separation

Aspect Description
Principle Partitioning of polar analytes into a water-enriched layer on a polar stationary phase surface. sigmaaldrich.com
Stationary Phases Polar materials such as bare silica, or bonded phases like amide, diol, and zwitterionic ligands. researchgate.net
Mobile Phases High percentage (50-95%) of a water-miscible organic solvent (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium (B1175870) formate). sigmaaldrich.com
Elution A gradient is formed by increasing the concentration of the aqueous component (the more polar solvent). nih.gov
Applications Separation of polar peptides, glycopeptides, and other hydrophilic molecules not well-retained by RP-HPLC. researchgate.netpolylc.com

| Complementarity | Provides different selectivity compared to RP-HPLC, making it useful for resolving co-eluting impurities. polylc.com |

Mass Spectrometry (MS) for Molecular Identity and Sequence Confirmation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about a molecule's mass and structure. thermofisher.com For a peptide like this compound, MS is used to confirm its molecular weight, which provides direct evidence of its identity. ucsf.edu When coupled with fragmentation techniques (tandem MS or MS/MS), it can also be used to verify the amino acid sequence. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a "soft" ionization technique that allows for the analysis of large, thermally labile molecules like peptides without causing significant fragmentation. nih.gov In ESI, a liquid sample is passed through a heated capillary held at a high potential, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov

A key characteristic of ESI-MS spectra for peptides and proteins is the formation of multiply charged ions. ucsf.edu For example, a peptide can be protonated at multiple basic sites (like the N-terminus and the lysine (B10760008) side chain). This results in a series of peaks in the mass spectrum, each corresponding to the same molecule with a different number of charges (e.g., [M+H]⁺, [M+2H]²⁺). ucsf.edu This series of multiply charged ions can be mathematically deconvoluted to determine the neutral molecular mass of the peptide with high accuracy. mabion.eu ESI is readily coupled with liquid chromatography (LC-MS), allowing for the mass analysis of peaks as they are separated, which is a powerful combination for impurity identification. nih.gov

Table 5: Key Features of ESI-MS for Peptide Characterization

Feature Description Relevance to this compound
Ionization Soft ionization technique that generates intact molecular ions from solution. nih.gov Confirms the molecular weight of the peptide without causing it to break apart during ionization.
Ion Formation Produces a series of multiply charged ions (e.g., [M+nH]ⁿ⁺) by protonation in positive ion mode. ucsf.edu The presence of a basic lysine residue and the N-terminus facilitates the formation of multiply charged ions.
Deconvolution Software algorithms process the series of multiply charged ions to calculate the neutral molecular mass of the analyte. mabion.eu Provides a highly accurate molecular weight determination, confirming the peptide's identity.
Coupling Easily coupled with HPLC, UPLC, and HILIC (LC-MS). nih.gov Allows for the direct mass identification of the main peptide peak and any separated impurities.

| Tandem MS (MS/MS) | Ions can be fragmented in the mass spectrometer to produce sequence-specific fragment ions (b- and y-ions). nih.gov | Confirms the amino acid sequence of the peptide, providing ultimate structural proof. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of peptides with high sensitivity and accuracy. nih.gov For the analysis of this compound, the sample is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid, and irradiated with a laser. tandfonline.comacs.org This process generates singly protonated molecular ions [M+H]⁺, whose mass-to-charge (m/z) ratio is then measured by the time-of-flight analyzer.

The primary role of MALDI-TOF MS in this context is to confirm the molecular mass of the synthesized peptide, ensuring that it corresponds to the theoretical value. This serves as a fundamental verification of the compound's identity and a preliminary assessment of its purity. While MALDI is highly effective for molecular weight determination, it generally cannot distinguish between the different stereoisomers of the peptide, as they all possess the same mass. researchgate.net However, the resulting spectrum provides a clear and accurate mass signature for the tetrapeptide. researchgate.net

Table 1: Expected m/z Value for this compound in MALDI-TOF MS This interactive table displays the calculated monoisotopic mass and the expected m/z for the singly protonated ion.

Compound Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Primary Structure Confirmation

Tandem Mass Spectrometry (MS/MS) is indispensable for confirming the primary amino acid sequence of this compound. nih.gov In a typical MS/MS experiment, the precursor ion corresponding to the peptide's molecular weight (e.g., m/z 406.2) is selectively isolated and then fragmented, most commonly through collision-induced dissociation (CID). nih.gov The fragmentation occurs primarily along the peptide backbone, generating a series of characteristic b- and y-ions. wikipedia.org

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum—a process known as de novo sequencing. wikipedia.orgresearchgate.net For this compound, the resulting fragment ions would confirm the sequence Gly-Glu-Lys-Gly. While standard CID-based MS/MS does not differentiate between L- and D-amino acids, some studies have shown that the relative intensities of fragment ions can be influenced by the stereochemistry of the residues, offering potential clues to the configuration. acs.org

Table 2: Calculated b- and y-ion Series for H-Gly-Glu-Lys-Gly-OH This interactive table shows the theoretical m/z values for the primary fragment ions used in de novo sequencing.

Sequence b-ions m/z y-ions m/z
G b₁ 58.04 y₄ 406.20
E b₂ 187.08 y₃ 349.18
K b₃ 315.18 y₂ 220.14

Ion Mobility Spectrometry (IMS) for Isomeric and Diastereomeric Resolution

Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion. tandfonline.com This technique is particularly valuable for the analysis of this compound, as it can distinguish between ions that are isobaric (same mass), such as diastereomers. nih.govscispace.com

In an IMS drift tube, ions are propelled by an electric field through a buffer gas. Their velocity, or mobility, depends on their collision cross-section (CCS)—a measure of their effective size and shape. dss.go.th The four diastereomers of this compound (i.e., L-Glu/L-Lys, L-Glu/D-Lys, D-Glu/L-Lys, and D-Glu/D-Lys) are expected to adopt slightly different three-dimensional conformations. These subtle structural variations lead to distinct CCS values, which in turn result in different drift times through the IMS cell, allowing for their separation and individual detection by the mass spectrometer. nih.govacs.org High-resolution IMS platforms have demonstrated the ability to achieve baseline separation of peptide isomers differing by as little as 1-2% in their CCS. nih.govdss.go.th

Table 3: Conceptual Illustration of IMS Separation for Diastereomers This table conceptually demonstrates how different diastereomers would exhibit unique drift times due to differences in their conformational structures.

Diastereomer Expected Conformation Relative Collision Cross-Section (CCS) Expected Drift Time
H-Gly-L-Glu-L-Lys-Gly-OH Compact Smallest Shortest
H-Gly-D-Glu-L-Lys-Gly-OH Slightly more extended Intermediate Intermediate
H-Gly-L-Glu-D-Lys-Gly-OH Slightly more extended Intermediate Intermediate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical characterization of peptides in solution. mdpi.comnih.gov It provides information on the covalent structure, three-dimensional conformation, and dynamic properties of molecules by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N. libretexts.org For a complex mixture of diastereomers like this compound, NMR is essential for assigning specific signals to each isomer and determining their relative configurations and conformations. nih.gov

1D and 2D NMR Experiments (e.g., COSY, TOCSY, NOESY) for Proton and Carbon Assignments

The first step in NMR analysis is the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts. chemrxiv.org A 1D ¹H NMR spectrum provides an initial overview, but for a peptide, signal overlap is common. chemrxiv.org Two-dimensional (2D) NMR experiments are required for unambiguous assignments. univr.ittcd.ie

COSY (Correlation Spectroscopy) identifies protons that are coupled through-bond, typically over two or three bonds (e.g., Hα to Hβ protons within the same residue). uzh.chlongdom.org

TOCSY (Total Correlation Spectroscopy) reveals correlations between all protons within a single amino acid's spin system, making it straightforward to identify all protons belonging to a specific residue (e.g., Gly, Glu, or Lys). uzh.chcreative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically <5 Å), regardless of whether they are in the same residue. uzh.ch This is crucial for sequential assignment, where NOEs between the amide proton of one residue (i) and the α-proton of the preceding residue (i-1) confirm the peptide sequence. univr.it

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on the already assigned proton signals. creative-biostructure.com

By combining these experiments, a complete map of proton and carbon resonances for each diastereomer can be constructed. emerypharma.com

Table 4: Typical ¹H and ¹³C Chemical Shift Ranges (ppm) for Amino Acid Residues This interactive table provides the expected chemical shift ranges for the constituent amino acids, which aids in the initial assignment process.

Residue Nucleus Hα / Cα Hβ / Cβ Hγ / Cγ Hδ / Cδ Hε / Cε HN / N
Glycine (B1666218) (Gly) ¹H / ¹³C 3.97 / 44.5 - - - - 8.31 / 110.1
Glutamic Acid (Glu) ¹H / ¹³C 4.30 / 55.6 2.05 / 29.3 2.30 / 35.5 - - 8.44 / 121.2

| Lysine (Lys) | ¹H / ¹³C | 4.25 / 55.4 | 1.80 / 32.1 | 1.45 / 24.1 | 1.65 / 28.0 | 2.95 / 41.2 | 8.35 / 121.5 |

Application in Diastereomer Differentiation and Stereoconfiguration Determination

NMR spectroscopy is highly sensitive to the stereochemistry of a molecule. The different spatial arrangements of atoms in diastereomers result in distinct chemical environments for the nuclei. jeol.com Consequently, each of the four diastereomers of this compound will produce a unique set of NMR signals, or a distinct "spectral fingerprint." nih.gov

The chemical shifts of protons and carbons, particularly those at or near the chiral centers (the α-carbons of Glu and Lys), will differ between the L-Glu/L-Lys, D-Glu/L-Lys, L-Glu/D-Lys, and D-Glu/D-Lys forms. jeol.com By carefully analyzing the 1D and 2D NMR spectra, it is possible to identify and assign the resonances for each individual diastereomer present in the mixture. nih.govacs.org The integration of the distinct signals allows for the quantification of the relative amounts of each diastereomer. While determining the absolute configuration (e.g., identifying which set of signals belongs to the L,L-isomer) may require comparison to a stereochemically pure standard or the use of chiral derivatizing agents, NMR provides the fundamental data to resolve and characterize the isomeric mixture. researchgate.net

Conformational Insights from NMR Coupling Constants and Chemical Shifts

Beyond structural assignment, NMR provides deep insights into the preferred solution conformation of the peptide. researchgate.netnih.gov

³J-Coupling Constants: The vicinal coupling constant between the amide proton and the α-proton (³JHN-Hα) is related to the backbone dihedral angle φ (phi) through the Karplus equation. mdpi.com Measuring these coupling constants for each residue in each diastereomer provides critical restraints on the backbone conformation. nih.gov For example, a small ³JHN-Hα value (~4-6 Hz) is indicative of an α-helical conformation, while a large value (~8-10 Hz) suggests a β-sheet or extended conformation. mdpi.com

Chemical Shifts: The observed chemical shifts themselves are sensitive to conformation. Deviations of Cα and Hα chemical shifts from their "random coil" values can be used to identify secondary structure elements like turns or extended strands. chemrxiv.orgnih.gov

NOEs: The pattern and intensity of NOE cross-peaks, particularly those between non-adjacent residues, provide distance restraints that are fundamental for building a 3D model of the peptide's conformational ensemble. researchgate.net

Vibrational Spectroscopy for Conformational and Amide Group Characterization

Vibrational spectroscopy serves as a powerful tool for investigating the local structure and conformation of peptides by probing the vibrational modes of their constituent atoms and functional groups. arxiv.org Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly sensitive to the peptide backbone and amino acid side chains.

FTIR spectroscopy is instrumental in characterizing the secondary structure of peptides by analyzing the frequencies of the amide bands, which arise from the vibrations of the peptide bond. leibniz-fli.denih.gov The amide I band, primarily associated with the C=O stretching vibration, is particularly sensitive to the backbone conformation. leibniz-fli.delew.ro Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit characteristic amide I frequencies. researchgate.net

For this compound, the FTIR spectrum is expected to display prominent amide I and amide II bands. The amide II band, found between 1510 and 1580 cm⁻¹, is derived mainly from in-plane N-H bending and C-N stretching vibrations. leibniz-fli.de The presence of amino acid side chains from glutamic acid and lysine will also contribute to the spectrum. leibniz-fli.de The interpretation of the FTIR spectrum of this peptide would involve deconvoluting the amide I band to estimate the relative contributions of different secondary structural elements. lew.ro

Table 1: Characteristic FTIR Amide Band Frequencies for Peptide Secondary Structures

Secondary Structure Amide I (cm⁻¹) Amide II (cm⁻¹)
α-Helix 1650 - 1658 1540 - 1550
β-Sheet 1620 - 1640 1520 - 1545
β-Turn ~1670 and ~1685 -

This table presents typical frequency ranges for amide bands in peptides. The exact positions for this compound would require experimental determination.

UV Resonance Raman (UVRR) spectroscopy offers enhanced sensitivity and selectivity by tuning the excitation wavelength to match an electronic transition of the peptide. nih.govaip.org Excitation around 190-220 nm can selectively enhance the amide vibrational modes, providing detailed information about the peptide backbone conformation. nih.govresearchgate.net UVRR can differentiate between various secondary structures, including α-helices, β-sheets, and polyproline II (PPII)-like conformations, which are often prevalent in short, flexible peptides. stfc.ac.uknih.gov The technique is also sensitive to the environment of aromatic amino acid side chains, although this compound lacks such residues. nih.gov

Table 2: Expected Raman and UVRR Bands for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Notes
Amide I 1630 - 1700 Sensitive to C=O stretching and secondary structure. researchgate.net
Amide III 1230 - 1340 Complex mode involving C-N stretching and N-H bending, sensitive to backbone conformation. researchgate.net
Glycine Residue ~860, ~1350 Characteristic bands for the COO⁻ and amine groups of glycine. arxiv.org
Glutamic Acid Side Chain Vibrations of the side-chain carboxyl group.
Lysine Side Chain Vibrations of the side-chain amino group and methylene (B1212753) chain.

This table provides a general guide to expected Raman bands. Precise values for this compound would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in solution. creative-proteomics.comnih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The peptide bond is an inherently chiral chromophore, and its arrangement in ordered secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra. creative-proteomics.com

The presence of both L- and D-amino acids (DL-Glu and DL-Lys) in this compound will have a profound impact on its CD spectrum. Peptides composed solely of L-amino acids exhibit distinct CD profiles for α-helices (negative bands at ~222 nm and ~208 nm, positive band at ~193 nm) and β-sheets (negative band at ~218 nm, positive band at ~195 nm). researchgate.net Conversely, a peptide made entirely of D-amino acids would show a mirror-image spectrum. researchgate.netplos.org

For a peptide containing a mixture of L- and D-amino acids, the resulting CD spectrum can be complex and may not resemble the classic spectra of pure L-peptides. nih.gov In some cases, peptides with alternating L- and D-amino acids can exhibit relatively featureless CD spectra. nih.gov The CD spectrum of an equimolar mixture of two enantiomeric peptides can result in a near-zero signal. researchgate.net Therefore, the interpretation of the CD spectrum of this compound will require careful consideration of the contributions from its chiral centers. It is likely that this peptide will not adopt a well-defined canonical secondary structure but will exist as a mixture of conformers, potentially leading to a CD spectrum indicative of a disordered or "random coil" state, possibly with contributions from turn-like structures. subr.edunih.gov

Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength (nm) and Ellipticity
α-Helix (L-amino acids) Negative bands at ~222 and ~208 nm, Positive band at ~193 nm
β-Sheet (L-amino acids) Negative band at ~218 nm, Positive band at ~195 nm
Random Coil (L-amino acids) Strong negative band near 195 nm

This table outlines the general CD characteristics. The actual spectrum for this compound will be a composite signal influenced by its specific sequence and the presence of both D- and L-amino acids.

Conformational Analysis and Dynamics of H Gly Dl Glu Dl Lys Gly Oh

Experimental Probes of Peptide Conformation

Experimental techniques provide crucial, albeit often averaged, insights into the ensemble of conformations that a flexible peptide like H-Gly-DL-Glu-DL-Lys-Gly-OH adopts in solution. These methods probe different aspects of molecular structure and are essential for validating computational models.

Spectroscopic Analysis of Conformational Ensembles

Spectroscopic techniques are powerful tools for investigating the secondary structures of peptides in solution. subr.edu For a flexible tetrapeptide such as this compound, which likely exists as a mixture of conformers, these methods provide data on the average conformational properties of the ensemble.

Circular Dichroism (CD) spectroscopy is particularly sensitive to the secondary structure of peptides. subr.eduajol.info It can distinguish between different structural motifs like α-helices, β-sheets, β-turns, and random coils. subr.edu For a short peptide, β-turns are a common structural feature. semanticscholar.orgnih.gov The CD spectrum of this compound would be analyzed for characteristic bands that indicate the presence of specific turn types (e.g., Type I, II) or a predominantly random coil structure. subr.eduajol.info The environment, including solvent polarity, pH, and temperature, can significantly influence the conformational equilibrium, and these effects can be monitored by CD. subr.edusemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information. Key NMR parameters used in peptide conformational analysis include:

Nuclear Overhauser Effects (NOEs): These provide distance constraints between protons that are close in space, helping to define the peptide's fold.

Vicinal Coupling Constants (³J): These are used to determine backbone (φ) and side-chain (χ) torsion angles. nih.gov

Chemical Shift Deviations: Differences between observed chemical shifts and their "random coil" values can indicate the presence of stable secondary structures. acs.org

Temperature Coefficients of Amide Protons: These values can identify amide protons involved in intramolecular hydrogen bonds, which are characteristic of stable structures like β-turns. nih.gov

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Vibrational Circular Dichroism (VCD), are highly sensitive to hydrogen bonding and backbone conformation. semanticscholar.orgcas.cz The frequencies of amide bands (e.g., Amide I, II, and III) are diagnostic of different secondary structures. VCD, as a chiral technique, provides additional structural information, making it extremely sensitive to the specific type of turn or fold present. semanticscholar.orgcas.cz

Table 1: Spectroscopic Techniques for Peptide Conformational Analysis

Spectroscopic Technique Information Provided Application to this compound
Circular Dichroism (CD) Provides information on the overall secondary structure content (β-turns, random coil). subr.edu Used to estimate the population of different turn structures versus disordered states in various solvents. ajol.infosemanticscholar.org
Nuclear Magnetic Resonance (NMR) Yields data on inter-proton distances, torsion angles, and hydrogen bonding at the atomic level. nih.gov Can identify specific turn structures and intramolecular interactions stabilizing certain conformers. nih.govacs.org
Vibrational Spectroscopy (FTIR, VCD) Sensitive to hydrogen-bonding patterns and backbone conformation through characteristic amide vibrational bands. semanticscholar.orgcas.cz Can confirm the presence of intramolecular hydrogen bonds that define β-turns and other folded structures. semanticscholar.org

Challenges and Prospects of X-ray Crystallography for Small Peptides

X-ray crystallography is a powerful method for determining the precise three-dimensional atomic structure of molecules. nih.govglycoforum.gr.jp However, its application to small, flexible peptides like this compound is fraught with significant challenges.

The primary obstacle is the difficulty of growing high-quality, single crystals. nih.govimmutoscientific.com Key challenges include:

Conformational Flexibility: Small peptides often lack a single, stable conformation in solution. americanpeptidesociety.orgiisc.ac.in This inherent flexibility can prevent the molecules from packing into a well-ordered, repeating crystal lattice, often resulting in amorphous aggregates or no crystals at all. glycoforum.gr.jpamericanpeptidesociety.org The presence of DL-isomers in this compound further exacerbates this issue by introducing additional structural heterogeneity.

Weak Intermolecular Interactions: The forces holding the crystal lattice together can be weak and non-specific for small peptides, leading to poorly ordered crystals that diffract weakly. approcess.com

Solubility: Peptides must be soluble at high concentrations to achieve the supersaturation needed for crystallization, a condition that can be difficult to meet. nih.gov

The Phase Problem: Determining the structure from a diffraction pattern requires both amplitude and phase information for the X-rays. While amplitudes are measured, the phase information is lost. nih.govcreative-biostructure.com For novel small molecules without a known structural homologue, solving this "phase problem" can be difficult and may require the incorporation of a heavy atom into the peptide. nih.gov

Despite these difficulties, several strategies can improve the prospects of crystallizing small peptides. Co-crystallization with other molecules can sometimes provide a scaffold to promote lattice formation. americanpeptidesociety.orgapprocess.com Modifying the peptide, for instance, through cyclization to reduce flexibility, can also enhance crystallizability, although this alters the original molecule. americanpeptidesociety.org Advances in microcrystallography and the use of high-intensity synchrotron X-ray sources allow for data collection from very small or weakly diffracting crystals, offering a potential path forward for structurally characterizing challenging targets like this compound. glycoforum.gr.jpazolifesciences.com

Table 2: Challenges and Solutions in Small Peptide Crystallography

Challenge Description Potential Solution
High Flexibility The peptide does not adopt a single, rigid structure, hindering the formation of an ordered crystal lattice. glycoforum.gr.jpiisc.ac.in Reduce flexibility via cyclization; screen a wide range of crystallization conditions to find one that traps a single conformer. americanpeptidesociety.org
Crystal Quality Crystals may be small, disordered, or diffract weakly, yielding low-resolution data. nih.govimmutoscientific.com Use micro-seeding to promote growth; employ synchrotron radiation for data collection from microcrystals. americanpeptidesociety.orgazolifesciences.com
Phase Determination For a novel structure, the phase information lost during diffraction is difficult to recover. creative-biostructure.com Incorporate a heavy atom for anomalous diffraction techniques; attempt direct methods if high-resolution data (>1.2 Å) is obtained. nih.gov

Computational Approaches to Conformational Space Exploration

Given the experimental challenges posed by the flexibility of this compound, computational methods are indispensable for mapping its conformational landscape. These approaches allow for the exploration of the peptide's dynamic behavior and the energetics of its various structures at an atomic level.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of biomolecules. nih.gov By numerically solving Newton's equations of motion, MD simulations can track the movements of every atom in the peptide and surrounding solvent over time, generating a trajectory that reveals the conformational dynamics. scispace.comugent.be

For a peptide like this compound, an MD simulation would typically involve:

System Setup: Placing the peptide in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

Force Field Selection: Choosing a molecular mechanics (MM) force field (e.g., CHARMM, AMBER, OPLS) that defines the potential energy of the system based on atom types, bonds, angles, and non-bonded interactions. mdpi.com

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the peptide to explore a representative portion of its conformational space. acs.orgplos.org

Analysis of the resulting trajectory can identify predominant conformational states, the pathways of transition between them, and the formation and breaking of intramolecular hydrogen bonds. ethz.ch MD simulations are particularly useful for understanding how the peptide's flexibility contributes to its function and for interpreting averaged experimental data from techniques like NMR or CD. nih.govethz.ch

Table 3: Typical Workflow for an MD Simulation of a Tetrapeptide

Step Description Key Consideration
1. System Setup The peptide is placed in a periodic box of explicit solvent (e.g., water). The box size must be large enough to prevent the peptide from interacting with its own image.
2. Energy Minimization The initial structure is relaxed to remove steric clashes or unfavorable geometries. Ensures a stable starting point for the dynamics simulation.
3. Equilibration The system is gradually heated to the target temperature and the pressure is stabilized. Allows the solvent to relax around the peptide and the system to reach thermal equilibrium. nih.gov
4. Production Run The simulation is run for an extended period (ns to µs) to sample conformational space. acs.org The simulation length must be sufficient to observe the dynamic events of interest. plos.org
5. Trajectory Analysis The saved atomic coordinates are analyzed to calculate structural properties (e.g., RMSD, hydrogen bonds, dihedral angles). Identifies stable conformational clusters and dynamic transitions between them. scispace.comethz.ch

Monte Carlo (MC) Methods for Conformational Sampling

Monte Carlo (MC) methods offer an alternative approach to exploring the conformational space of a peptide. vast.vn Unlike MD, which follows a deterministic trajectory, MC methods generate new conformations through random changes to the existing structure (e.g., rotating a dihedral angle). mdpi.com Each new conformation is then accepted or rejected based on a probability criterion, commonly the Metropolis criterion, which depends on the change in potential energy. mdpi.com

A key advantage of MC simulations is their ability to more easily overcome high energy barriers that might trap an MD simulation in a local energy minimum. nih.govpnas.org This makes MC methods particularly effective for broad, global searches of the conformational landscape. vast.vn Enhanced sampling techniques, such as multicanonical Monte Carlo or simulated annealing, can further improve the efficiency of this exploration. nih.govpnas.org Hybrid methods that combine short MD simulations as the "moves" within an MC framework can leverage the strengths of both techniques for efficient sampling. ugent.be

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (MM) Calculations for Electronic Structure and Interactions

While MM force fields are fast, they are based on classical physics and cannot describe electronic phenomena like bond formation/breaking or accurately model polarization effects. Quantum mechanical (QM) methods, based on solving the Schrödinger equation, provide a much more accurate description of the electronic structure and interatomic interactions. cas.czcuni.cz However, QM calculations are computationally extremely expensive and are generally limited to small systems or static structures. cas.cznih.gov

For a solvated peptide like this compound, a hybrid QM/MM approach offers an excellent compromise between accuracy and computational cost. mdpi.comnih.gov In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: The part of the system requiring high accuracy, such as the peptide itself or a specific region involved in a hydrogen bond or electrostatic interaction. This region is treated with a QM method. nih.govriken.jp

The MM Region: The rest of the system, typically the bulk solvent and counter-ions, which is treated with a classical MM force field. mdpi.comnih.gov

This approach allows for the accurate study of the peptide's electronic properties and its interactions with the immediate environment, while still being computationally feasible for a large system. nih.govnih.gov QM/MM methods are ideal for refining structures, calculating spectroscopic properties with high accuracy, and studying chemical reactions or charge transfer events. riken.jpnih.govconicet.gov.ar

Table 4: Comparison of Computational Methods for Peptide Analysis

Method Principle Strengths Weaknesses
Molecular Mechanics (MM) Uses classical physics and empirical force fields to calculate potential energy. mdpi.com Very fast; suitable for large systems and long simulations (MD). scispace.com Less accurate; cannot model electronic effects or reactions. nih.gov
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure. cuni.cz Highly accurate for energies and electronic properties. cas.cznih.gov Computationally very expensive; limited to small systems or single-point calculations. cas.cz
Hybrid QM/MM Combines QM for a critical region and MM for the environment. mdpi.comnih.gov Balances accuracy and computational cost; allows for accurate study of a region within a large system. nih.govriken.jp Requires careful partitioning of the system; the boundary can introduce artifacts. mdpi.com

Density Functional Theory (DFT) for Accurate Chemical Shift Prediction and Stereochemical Assignments

Density Functional Theory (DFT) has emerged as a powerful computational tool in the field of peptide chemistry, offering a balance of accuracy and computational efficiency for predicting a variety of molecular properties, including NMR chemical shifts. nih.govmdpi.com This predictive capability is particularly valuable for complex molecules like this compound, where the presence of multiple stereocenters gives rise to a mixture of diastereomers, each with a unique NMR fingerprint.

The accurate prediction of ¹H and ¹³C chemical shifts through DFT calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, can significantly aid in the assignment of stereochemistry. nih.govmdpi.com By calculating the theoretical chemical shifts for all possible diastereomers of the tetrapeptide, a direct comparison with experimentally obtained NMR data can allow for the identification of the specific stereoisomers present in a sample.

Several factors influence the accuracy of DFT-based chemical shift predictions:

Choice of Functional and Basis Set: The selection of the density functional and basis set is critical. Benchmark studies have shown that different functional/basis set combinations yield varying levels of accuracy for predicting ¹H and ¹³C chemical shifts. mdpi.com For instance, the WP04 functional with the 6-311++G(2d,p) basis set has been identified as performing well for ¹H chemical shift predictions. mdpi.com

Solvent Effects: The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for accurately modeling the behavior of peptides in solution. mdpi.comresearchgate.net Solvation can significantly influence the electronic environment of the nuclei and, consequently, their chemical shifts.

Conformational Averaging: Peptides in solution exist as an ensemble of interconverting conformers. pnas.org Accurate chemical shift prediction often requires calculating the shifts for multiple low-energy conformations and then performing a Boltzmann-weighted average to obtain a value that can be compared with the time-averaged experimental measurement.

Recent advancements have also seen the integration of DFT calculations with machine learning approaches, such as 3D Graph Neural Networks (GNNs), to further enhance the speed and accuracy of chemical shift predictions. nih.govchemrxiv.org These hybrid methods can learn from large datasets of experimental and calculated data to correct for systematic errors in DFT calculations, leading to state-of-the-art performance in predicting ¹H and ¹³C chemical shifts for organic molecules. nih.gov

For this compound, DFT calculations can be employed to generate a theoretical NMR spectrum for each possible diastereomer (e.g., Gly-L-Glu-L-Lys-Gly, Gly-D-Glu-L-Lys-Gly, Gly-L-Glu-D-Lys-Gly, etc.). By comparing these predicted spectra with high-resolution experimental NMR data, researchers can unravel the stereochemical composition of a synthetic or naturally occurring sample.

Influence of Solvent and Environmental Factors on Tetrapeptide Conformation

The three-dimensional structure of a peptide is not static but is profoundly influenced by its surrounding environment, particularly the solvent. rsc.org The interplay between intramolecular forces, such as hydrogen bonds, and interactions with solvent molecules dictates the conformational preferences of a peptide chain.

The conformation of peptides is governed by weak non-covalent bonds, including hydrogen bonds. ruhr-uni-bochum.de For a tetrapeptide like this compound, the nature of the solvent can significantly alter its conformational landscape:

Polarity: In apolar solvents, intramolecular hydrogen bonds are more likely to form, leading to more compact and folded structures. Conversely, in polar solvents, the peptide can form hydrogen bonds with solvent molecules, which can disrupt intramolecular hydrogen bonds and favor more extended conformations. rsc.org For instance, a change in solvent polarity can induce an inversion of a peptide's conformation. rsc.org

Hydrogen Bonding Capability: Solvents that are strong hydrogen bond donors or acceptors can compete with the peptide's own backbone and side-chain groups for hydrogen bonding, thereby influencing the stability of specific secondary structures like β-turns. The ability of an oligomer to fold can be favored or disfavored by the solvent's dielectric constant, solubility, and hydrogen bonding capability. scirp.org

pH: The ionization state of the acidic (glutamic acid) and basic (lysine) side chains is dependent on the pH of the solution. Changes in pH will alter the charge distribution on the peptide, leading to different electrostatic interactions within the molecule and with the solvent, which in turn will affect its conformation. The pKa values for the side chains of glutamic acid and lysine (B10760008) are approximately 4.3 and 11.1, respectively. researchgate.net

Studies on model peptides have demonstrated these solvent-dependent conformational changes. For example, temperature-dependent NMR and FT-IR spectroscopy have shown a pronounced temperature effect on the conformation of a cyclic peptide in a less polar solvent like chloroform, while a much smaller effect was observed in the more polar acetonitrile. ruhr-uni-bochum.denih.gov This was attributed to the increased flexibility and changes in intramolecular hydrogen bonding in the less polar environment. ruhr-uni-bochum.denih.gov

For the linear tetrapeptide this compound, the presence of charged side chains suggests that its conformation will be particularly sensitive to the polarity and ionic strength of the aqueous environment. The flexibility of the glycine (B1666218) residues and the potential for various hydrogen bonding patterns involving the glutamic acid and lysine side chains further contribute to a dynamic conformational equilibrium that is readily modulated by environmental factors.

Analysis of Diastereomeric Conformations Arising from DL-Amino Acids

The incorporation of both D- and L-amino acids within a single peptide sequence, as in this compound, gives rise to a set of diastereomers. nih.govnih.gov These are stereoisomers that are not mirror images of each other and, consequently, possess different physicochemical properties. This difference in properties allows for their separation and analysis using various analytical techniques.

The presence of a D-amino acid in a peptide chain can induce significant changes in its conformation compared to its all-L counterpart. researchgate.net This is because the side chain of a D-amino acid projects from the peptide backbone in a different direction, which can alter hydrogen bonding patterns and favor different secondary structures. For example, the substitution of an L-amino acid with its D-enantiomer can promote the formation of specific types of turns, such as type II' β-turns. researchgate.net

The analysis of peptide diastereomers often relies on separation techniques that can exploit their different physical properties:

Chromatography: High-performance liquid chromatography (HPLC), particularly with chiral stationary phases or chiral additives in the mobile phase, is a powerful method for separating peptide diastereomers. nih.gov The different interactions of the diastereomers with the chiral selector lead to different retention times, allowing for their resolution.

Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio and can also be adapted for chiral separations to resolve diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a key technique for characterizing the distinct conformations of diastereomers in solution. acs.org

Chemical Shift Differences: The different spatial arrangements of atoms in diastereomers result in distinct chemical environments for their nuclei, leading to different chemical shifts in their NMR spectra. acs.org These differences can be used to identify and quantify the individual diastereomers in a mixture.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons, which is crucial for determining the three-dimensional structure of each diastereomer.

Coupling Constants: J-coupling constants provide information about dihedral angles, which helps to define the backbone and side-chain conformations.

The combination of these analytical methods is essential for a comprehensive analysis of the conformational landscape of a peptide containing DL-amino acids. For this compound, each possible stereoisomer (e.g., Gly-L-Glu-L-Lys-Gly, Gly-D-Glu-L-Lys-Gly, Gly-L-Glu-D-Lys-Gly, and Gly-D-Glu-D-Lys-Gly) will have a unique set of NMR parameters and chromatographic behavior, allowing for their individual characterization. The study of these diastereomeric conformations is critical, as the stereochemistry of the amino acid residues can profoundly impact the biological activity of a peptide. acs.org

Biochemical Interactions and Self Assembly Mechanisms of H Gly Dl Glu Dl Lys Gly Oh in Vitro/non Clinical Focus

Peptide-Peptide Interactions and Aggregation Tendencies

The spontaneous organization of peptides into larger, ordered structures is a phenomenon driven by a delicate balance of non-covalent interactions. For H-Gly-DL-Glu-DL-Lys-Gly-OH, these interactions are primarily governed by its charged side chains, flexible backbone, and mixed stereochemistry.

The self-assembly of peptides is directed by a combination of non-covalent forces that collectively stabilize the resulting supramolecular structures. jnsam.com

Hydrogen Bonding : Hydrogen bonds are fundamental to peptide assembly. They occur between the amide (-NH) and carbonyl (-C=O) groups of the peptide backbone, often leading to the formation of secondary structures like β-sheets. researchgate.net Additionally, the side chains of glutamic acid (carboxyl group) and lysine (B10760008) (amino group) can act as hydrogen bond donors and acceptors, participating in interactions with water and other peptide molecules. nih.gov The terminal amino and carboxyl groups of the peptide chain also contribute to the hydrogen-bonding network. unc.edu

Hydrophobic Interactions : These interactions arise from the tendency of nonpolar groups to minimize contact with water. In this compound, the primary source of hydrophobicity is the four-carbon alkyl chain of the lysine side chain. While glycine (B1666218) is minimally hydrophobic, the lysine chain can drive aggregation by forming a sequestered hydrophobic core, shielded from the aqueous environment. nih.gov Studies comparing amino acids have found that the strength of hydrophobic interactions is a key factor in aggregation propensity. nih.gov

Electrostatic Interactions : Given the presence of negatively charged glutamic acid (pKa ~4.2) and positively charged lysine (pKa ~10.5) at physiological pH, electrostatic forces are a major driver of this peptide's interactions. smolecule.com Oppositely charged side chains can form strong, stabilizing salt bridges, both within a single peptide chain (intramolecular) and between different chains (intermolecular). smolecule.comresearchgate.net Such interactions between lysine and glutamic acid residues have been shown to be critical in mediating peptide-peptide association and influencing the packing of self-assembled structures. nih.govacs.orgresearchgate.netrsc.org

π-π Stacking : This type of interaction occurs between aromatic rings. The peptide this compound lacks any aromatic amino acids (such as Phenylalanine, Tyrosine, or Tryptophan), so π-π stacking is not a contributing factor to its self-assembly. acs.org

The sequence of amino acids and their chirality are critical determinants of the final architecture of a self-assembled peptide. kuleuven.be

Amino Acid Sequence : The Gly-Glu-Lys-Gly sequence positions the oppositely charged residues in the core of the peptide, flanked by flexible glycine residues. This arrangement can facilitate specific intermolecular alignments driven by the strong attraction between the Glu and Lys side chains. acs.orgrsc.org The presence of charged residues, known as "gatekeepers," can also modulate aggregation, often preventing uncontrolled precipitation and favoring the formation of discrete nanostructures. nih.gov Peptides with alternating hydrophilic and hydrophobic character are known to form stable structures, and the charged Glu/Lys pair provides strong hydrophilic character. kuleuven.be

Stereochemistry : The use of DL-Glu and DL-Lys means the peptide exists as a mixture of four different diastereomers (L-Glu/L-Lys, L-Glu/D-Lys, D-Glu/L-Lys, and D-Glu/D-Lys). This stereochemical heterogeneity has a profound impact on aggregation. While peptides made of a single enantiomer (all-L or all-D) can readily form well-ordered structures like uniform β-sheets, the presence of D-amino acids in an L-peptide sequence (or vice versa) can disrupt this long-range order. kuleuven.bersc.orgnih.gov This may prevent the formation of highly crystalline fibrils and instead favor less ordered aggregates or unique co-assembled structures like "rippled" β-sheets where L- and D-peptides pack in an alternating fashion. kuleuven.be The introduction of D-amino acids is a known strategy to alter peptide conformation and self-assembly behavior. rsc.org

The interplay of the factors described above dictates the morphology of the nanostructures formed by this compound in model systems.

Nanospheres and Vesicles : Due to the amphipathic nature of the peptide (hydrophobic lysine chain and hydrophilic charged groups), it is plausible that it would self-assemble into nanospheres or vesicles in an aqueous environment. In such a configuration, the hydrophobic alkyl portions of lysine would form the core of the structure, while the charged Glu and Lys residues and the peptide backbone would remain exposed to the water at the surface. researchgate.netlifetein.com Studies on peptides with alternating lysine and glutamic acid sequences have demonstrated their spontaneous formation of vesicular assemblies (nanosized hollow spheres). researchgate.net

Fibrils and Nanotubes : The formation of highly ordered, extended fibrils, which is common for many self-assembling peptides, may be hindered for this compound due to its mixed stereochemistry. The disruption of regular hydrogen bonding patterns by the DL-residues would likely inhibit the lateral association of β-sheets required for fibril growth. kuleuven.benih.gov However, some peptides with alternating L- and D-amino acids have been shown to form well-defined nanotubes, where the alternating chirality promotes a specific curvature. lifetein.com It is conceivable that under specific conditions (e.g., pH, concentration), a subset of the stereoisomers could selectively assemble into such structures.

In Vitro Enzymatic Studies with this compound

The enzymatic processing of peptides is highly dependent on their sequence and, crucially, their stereochemistry. The inclusion of D-amino acids is a well-established strategy to enhance peptide stability against enzymatic breakdown. nih.govresearchgate.net

Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and are generally evolved to recognize and cleave peptide bonds between L-amino acids. nih.govacs.org

The presence of DL-glutamic acid and DL-lysine in the this compound sequence renders the peptide highly resistant to enzymatic degradation. rsc.orgnih.gov For instance, an enzyme like trypsin, which specifically cleaves the peptide bond C-terminal to L-lysine or L-arginine, would be unable to efficiently cleave the bond after a D-lysine residue. Similarly, other endo- and exopeptidases would be thwarted by the presence of D-amino acids at or near their recognition sites. acs.org Therefore, when incubated in model buffers containing common proteases, the degradation of this compound is expected to be significantly slower and incomplete compared to its all-L-amino acid counterpart. nih.govnih.gov Studies have repeatedly shown that increasing the number of D-amino acid substitutions in a peptide sequence increases its resistance to enzymatic breakdown. nih.gov

Table 1. Hypothetical Enzymatic Degradation Profile of Gly-Glu-Lys-Gly Peptide Stereoisomers This table presents a conceptual illustration of the expected difference in enzymatic stability based on established principles of protease stereospecificity. Actual values would require experimental determination.

Peptide Sequence Stereochemistry Expected Protease Predicted Half-life (in vitro) Rationale
H-Gly-L-Glu-L-Lys-Gly-OH All-L Trypsin Short (< 1 hour) The peptide bond after L-Lys is a standard cleavage site for trypsin.
This compound DL-Mixture Trypsin Long (> 24 hours) 50% of molecules contain D-Lys, which is not recognized by trypsin, preventing cleavage. The presence of D-Glu may also hinder enzyme binding. nih.govacs.org
H-Gly-L-Glu-L-Lys-Gly-OH All-L Proteinase K Very Short (< 30 min) Proteinase K is a broad-spectrum serine protease but still has a strong preference for L-amino acids.
This compound DL-Mixture Proteinase K Moderate to Long While less specific than trypsin, Proteinase K activity is significantly inhibited by D-amino acids in the substrate sequence. acs.org

For a peptide to act as a specific enzyme substrate or a competitive inhibitor, it must bind to the enzyme's active site with sufficient affinity and in the correct orientation.

Inhibitor Activity : Similarly, the peptide is unlikely to be a potent, specific inhibitor of common proteases. Effective competitive inhibitors often mimic the structure of the natural substrate to bind tightly to the active site. The mix of diastereomers in this compound means that only a fraction of the molecules might have a conformation suitable for binding, and even then, the affinity would likely be low. Peptides containing D-amino acids can sometimes act as inhibitors, but this typically requires specific design and placement of the D-residue to optimize binding without allowing cleavage. nih.gov Given the random stereochemistry in this peptide, it is more likely to show weak, non-specific inhibition at very high concentrations, if any.

Table 2. Conceptual Assessment of Enzyme Interaction for Gly-Glu-Lys-Gly Peptides This table provides a conceptual comparison of kinetic parameters to illustrate the expected low affinity and activity of the DL-peptide mixture for a stereospecific enzyme, based on general enzymatic principles. These are not experimental values.

Peptide Target Enzyme Parameter Predicted Value Interpretation
H-Gly-L-Glu-L-Lys-Gly-OH (Control Substrate) Trypsin Km (Michaelis constant) Low (e.g., µM range) High affinity of the enzyme for its substrate.
This compound Trypsin Km Not applicable/Very High The peptide mixture is not a viable substrate; affinity is too low for efficient catalysis. acs.org
Potent L-peptide Inhibitor (Control) Trypsin IC50 (Half maximal inhibitory concentration) Low (e.g., nM to low µM range) High potency inhibitor, binds tightly to the enzyme active site.
This compound Trypsin IC50 Very High (e.g., mM range) or No Inhibition Very low potency; the mixed stereoisomers do not effectively bind or block the enzyme's active site. nih.gov

Kinetic Analysis of Enzyme-Peptide Interactions

The interaction between an enzyme and a peptide substrate is typically characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m is an indicator of the binding affinity between the enzyme and the peptide, with a lower K_m value suggesting a stronger affinity. The k_cat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency for a particular substrate.

For instance, studies on carboxypeptidases, which cleave C-terminal amino acids, have demonstrated specificity for certain peptide sequences. LD-carboxypeptidases, for example, are known to hydrolyze the bond between an L-amino acid and a D-amino acid at the C-terminus of a peptide chain. nih.gov Given the DL-stereochemistry of the glutamic acid and lysine residues in this compound, it is plausible that it could be a substrate for such enzymes. The glycine residues flanking the DL-amino acids would also influence the binding and catalytic efficiency.

Furthermore, the charged nature of the glutamic acid and lysine side chains would play a significant role in the initial recognition and binding of the peptide to the active site of an enzyme. Tissue transglutaminase, for example, catalyzes the formation of an isopeptide bond between a glutamine residue and a lysine residue. nih.gov While the target peptide contains glutamic acid instead of glutamine, the structural similarity suggests the potential for interaction, possibly as an inhibitor or a substrate under certain conditions.

Kinetic analyses of deubiquitinating enzymes (DUBs) with tetrapeptide fluorogenic substrates have also provided insights into sequence-specific recognition. biorxiv.orgrsc.org These studies highlight how variations in the amino acid sequence of a tetrapeptide can significantly alter the kinetic parameters of enzyme interaction.

Table 1: Illustrative Kinetic Parameters of Enzyme-Peptide Interactions for Related Peptides

EnzymePeptide Substrate (Illustrative)K_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
LD-Carboxypeptidase BL-Ala-D-Gln-L-Lys-D-AlaN/AN/AN/A nih.gov
Tissue TransglutaminaseZ-Gln-GlyN/AN/AN/A nih.gov
UCH-L3 (a DUB)Ac-Cha-Arg-Abu-Gly-ACCN/AN/AN/A biorxiv.orgrsc.org

Note: Specific kinetic values for this compound are not available in the cited literature. This table is illustrative of the types of data obtained in kinetic analyses of enzyme-peptide interactions.

Interactions with Other Biomolecules in Model Systems (Non-Clinical Research)

The interaction of this compound with other biomolecules, such as receptors and ligands, is fundamental to its potential biological activity. In non-clinical model systems, these interactions are investigated to understand the molecular recognition principles and binding affinities that govern the peptide's function.

Binding Studies with Model Receptors or Ligands

Binding studies in model systems often utilize techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and competitive binding assays to quantify the affinity and thermodynamics of peptide-receptor interactions. While direct binding studies on this compound are not extensively documented, research on peptides with similar compositions provides valuable insights.

For example, peptides containing lysine and glutamic acid have been shown to interact with various receptors. The urokinase-type plasminogen activator receptor (uPAR) has been identified as a target for peptides containing a Gly-Lys-Gly-Glu-Gly-Glu-Gly-Lys-Gly sequence, which shares motifs with the peptide . spandidos-publications.com These interactions can allosterically modulate the receptor's function, affecting downstream signaling pathways. spandidos-publications.com

Furthermore, the umami receptor T1R1/T1R3 is known to bind peptides containing glutamic acid, a key component of the target peptide. mdpi.com Docking studies have revealed specific binding poses where the acidic side chain of glutamic acid forms crucial hydrogen bonds with receptor residues. mdpi.com The presence of a lysine residue in this compound would add a positive charge, potentially influencing the binding mode and affinity to such receptors.

Synthetic receptors, such as cucurbit[n]urils, have also been employed to study peptide recognition. rsc.org These studies have demonstrated that even small peptides can be bound with high affinity and selectivity, often with recognition being driven by specific amino acid side chains. rsc.orgrsc.org

Table 2: Examples of Peptide-Receptor Binding Affinities in Model Systems

Peptide (Illustrative)Receptor/Ligand (Model)Binding Affinity (K_d)TechniqueReference
Gly-Lys-Gly-Glu-Gly-Glu-Gly-Lys-GlyuPARNot specifiedDocking spandidos-publications.com
Lys-Gly-Asp-Glu-Glu-Ser-Leu-AlaT1R1/T1R3 Umami ReceptorNot specifiedDocking mdpi.com
Lys-Phe-Gly-Gly-TyrCucurbit scispace.comuril (Q8)0.3 nMITC rsc.org

Elucidation of Molecular Recognition Principles and Binding Affinities

The principles of molecular recognition governing the interaction of this compound with biomolecules are dictated by a combination of factors, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and stereochemistry.

The glycine residues in the peptide provide conformational flexibility, allowing the peptide to adopt a conformation that is optimal for binding to a specific target. unc.edu The peptide backbone itself can also participate in hydrogen bonding with the receptor.

The DL-stereochemistry of the glutamic acid and lysine residues introduces significant complexity to molecular recognition. Most biological receptors are chiral and exhibit a high degree of stereospecificity, typically binding preferentially to L-amino acids. The presence of D-amino acids could potentially hinder or alter the binding to such receptors. However, some enzymes, like LD-carboxypeptidases, are specifically adapted to recognize peptides containing D-amino acids. nih.gov Furthermore, the presence of D-amino acids can confer resistance to degradation by common proteases, which could be a desirable property in certain applications.

The binding affinity, quantified by the dissociation constant (K_d), is a direct measure of the strength of the interaction. A lower K_d value indicates a higher binding affinity. The affinity is determined by the sum of all intermolecular forces between the peptide and its binding partner. As illustrated in the binding of tetrapeptides to melanocortin receptors, even subtle changes in the peptide sequence can lead to significant changes in binding affinity and functional activity. nih.gov

Applications in Academic Research and Bio Inspired Material Science Non Clinical

H-Gly-DL-Glu-DL-Lys-Gly-OH as a Model System for Fundamental Peptide Research

The simplicity and defined chemical nature of tetrapeptides like this compound make them excellent model systems for investigating basic principles of peptide and protein science.

The relationship between the primary sequence of a peptide and its ultimate function is a central theme in biochemistry. Tetrapeptides offer a manageable level of complexity to probe these relationships. Research in this area focuses on how the specific arrangement of amino acids dictates the peptide's chemical properties and potential biological interactions. For instance, the presence of both a carboxylic acid group from glutamic acid and an amino group from lysine (B10760008) allows for the formation of intramolecular or intermolecular salt bridges, which can significantly influence the peptide's conformation and its interactions with other molecules.


Table 1: Key Amino Acid Residues and Their Potential Functional Contributions

Amino AcidSide Chain PropertyPotential Role in Structure-Function
Glycine (B1666218) (Gly) Non-polar, aliphaticProvides conformational flexibility to the peptide backbone. nih.gov
Glutamic Acid (Glu) Acidic, negatively charged (at neutral pH)Can participate in electrostatic interactions and hydrogen bonding.
Lysine (Lys) Basic, positively charged (at neutral pH)Can engage in electrostatic interactions, hydrogen bonding, and is important for enzyme binding. technologynetworks.com

Understanding how a linear chain of amino acids folds into a specific three-dimensional structure is a fundamental challenge in molecular biology. Short peptides are valuable models for studying the early events in protein folding and the intrinsic conformational preferences of amino acid sequences. Molecular dynamics simulations of pentapeptides, for instance, have been used to investigate the intrinsic conformational preferences of the 20 naturally occurring amino acids, providing insights into the "random coil" state that can precede folding. nih.gov

The conformational landscape of a peptide like this compound is influenced by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions between the charged side chains of glutamic acid and lysine, and van der Waals forces. The glycine residues, with their minimal side chains, impart a high degree of flexibility to the peptide backbone, allowing it to explore a wide range of conformations. nih.gov The study of such peptides helps to elucidate how local interactions can bias the conformational ensemble and potentially nucleate folding events in larger proteins. nih.gov While specific studies on the folding dynamics of this compound are not prominent, the principles learned from similar model peptides are foundational to our understanding of protein structure.

Role in De Novo Peptide Design and Engineering Research

De novo peptide design involves the creation of novel peptide sequences with specific, predetermined structures and functions. This field leverages our understanding of protein folding and structure-function relationships to build peptides from the ground up. Short, well-characterized peptides can serve as building blocks or motifs in the design of more complex and functional molecules.

The sequence of this compound, containing both charged and flexible residues, could be incorporated into larger, engineered peptides to introduce specific properties. For example, the charged residues could be used to enhance solubility or to direct interactions with other charged molecules or surfaces. The glycine residues could act as flexible linkers between more structured domains. The ability to design peptides with precise tertiary structures is essential for creating shape-complementary inhibitors for various biological targets. nih.gov The development of bio-inspired materials with defined chemical and physical properties often relies on the self-organization of such designed oligomers. stanford.edu

Development of Bio-Inspired Materials and Nanostructures

The self-assembly of peptides into well-ordered nanostructures is a rapidly growing area of materials science. These bio-inspired materials have potential applications in a wide range of fields, including tissue engineering and nanotechnology.

Certain short peptides can self-assemble in aqueous solution to form hydrogels, which are three-dimensional networks of nanofibers that can trap large amounts of water. mdpi.com This self-assembly is driven by non-covalent interactions between the peptide molecules, such as hydrogen bonding and electrostatic interactions. The resulting hydrogels can mimic the extracellular matrix (ECM) of biological tissues, making them promising materials for biomedical applications. mdpi.comnih.gov


Table 2: Driving Forces in Peptide Self-Assembly

Interaction TypeDescriptionRelevance to this compound
Hydrogen Bonding Formation of hydrogen bonds between backbone amide and carbonyl groups.A key driving force for the formation of secondary structures like β-sheets, which are common in self-assembled nanofibers.
Electrostatic Interactions Attraction between the positively charged lysine and negatively charged glutamic acid side chains.Can lead to the formation of salt bridges that stabilize the self-assembled structure.
Hydrophobic Interactions Although glycine is only weakly hydrophobic, the peptide backbone itself can contribute to hydrophobic packing.Less significant for this specific peptide compared to those with more hydrophobic residues.

Hydrogels derived from self-assembling peptides are being extensively investigated as scaffolds for tissue engineering. rsc.org These scaffolds can provide a three-dimensional environment that supports cell attachment, proliferation, and differentiation. nih.gov The biocompatibility and biodegradability of peptide-based materials are major advantages in this context.

A scaffold based on a peptide like this compound could offer several potential benefits. The charged side chains of glutamic acid and lysine could be used to immobilize growth factors or other bioactive molecules, thereby creating a more instructive environment for cells. The biodegradable nature of the peptide backbone would allow the scaffold to be gradually replaced by newly synthesized tissue. Functionalized polycaprolactone (B3415563) (PCL) scaffolds with glycine-peptide conjugates have shown enhanced endothelial cell adhesion and proliferation, suggesting the potential for creating vascularized tissue constructs. nih.gov The design of such scaffolds is a key challenge in regenerative medicine, and peptide-based hydrogels represent a promising approach. researchgate.net

Utilization as a Research Tool for Elucidating Molecular Mechanisms and Pathways

The tetrapeptide this compound, and more specifically its L-enantiomeric form Gly-Glu-Lys-Gly (GEKG), has been identified as a valuable research tool for investigating the molecular mechanisms underlying the synthesis and regulation of the extracellular matrix (ECM). nih.govlifetein.com As a bioactive peptide fragment derived from ECM proteins, GEKG serves as a "matrikine," a signaling molecule that can influence cellular activities, particularly those of dermal fibroblasts. nih.gov Its primary application in non-clinical academic research is centered on its ability to stimulate the production of key ECM components, providing a model for studying the pathways involved in skin aging and tissue repair. mdpi.comnih.govfrontiersin.orgfrontiersin.org

Research has demonstrated that GEKG can significantly upregulate the expression of several critical ECM proteins at both the messenger RNA (mRNA) and protein levels. nih.govmdpi.com In vitro studies using human dermal fibroblasts have shown that treatment with GEKG leads to a notable increase in the synthesis of collagen type I, fibronectin, and hyaluronic acid. nih.govmdpi.com This stimulatory effect allows researchers to probe the specific signaling cascades that are activated by this tetrapeptide. By observing the downstream effects of GEKG on fibroblasts, scientists can elucidate the intricate processes of ECM homeostasis and the molecular basis of skin regeneration.

The mechanism of action of GEKG is believed to involve the modulation of gene expression for key ECM components. Studies have indicated that this tetrapeptide can enhance the transcription of genes such as COL1A1 (encoding the alpha-1 chain of type I collagen), HAS1 (hyaluronan synthase 1), and FN1 (fibronectin 1). mdpi.com This targeted influence on gene expression makes GEKG a specific tool for studying the regulation of these genes and their role in maintaining the structural integrity of the skin.

The following table summarizes the observed effects of Gly-Glu-Lys-Gly (GEKG) on the expression of extracellular matrix components in human dermal fibroblasts, as reported in scientific literature.

Gene/ProteinEffect of GEKG TreatmentFold Increase in ExpressionReference
Collagen Type I (COL1A1) Increased mRNA and protein levelsUp to 2.5-fold (mRNA) nih.govmdpi.com
Fibronectin (FN1) Increased mRNA and protein levelsStrong increase nih.govmdpi.com
Hyaluronan Synthase 1 (HAS1) Increased mRNA levelsSignificant increase mdpi.com

Applications in Advanced Biosensing Research

Based on a comprehensive review of the available scientific literature, there is currently no documented evidence of the specific application of the chemical compound this compound or its L-enantiomeric form, Gly-Glu-Lys-Gly (GEKG), in the field of advanced biosensing research. While peptides, in general, are increasingly being investigated and utilized as recognition elements in the development of novel biosensors due to their high specificity and stability, the tetrapeptide has not been reported in such applications. nih.gov Research in peptide-based biosensors is an active area, with peptides being designed and employed for the detection of a wide range of analytes. mdpi.com However, the focus of research on this compound has remained primarily within the domain of dermatology and cosmetic science for its effects on skin biology.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Strategies for DL-Amino Acids in Peptides

The synthesis of peptides containing a mix of D- and L-amino acids, such as H-Gly-DL-Glu-DL-Lys-Gly-OH, poses significant challenges to traditional synthetic methods. The development of novel stereoselective strategies is crucial for efficiently producing these complex molecules.

Enzyme-catalyzed peptide synthesis is a promising alternative to purely chemical methods, which can be complicated and prone to racemization. nih.gov Researchers have successfully utilized D-stereospecific amidohydrolases for the one-pot synthesis of dipeptides with a DL-configuration. nih.gov These enzymes show a preference for D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, leading to the formation of DL-dipeptides. nih.gov For instance, a D-aminopetidase from Ochrobactrum anthropi has been used for the stereospecific synthesis of D-amino acid N-alkylamides. pu-toyama.ac.jp Furthermore, dynamic kinetic resolution using a combination of stereoselective amino acid amidases and a racemase offers an efficient method for chiral amino acid synthesis. asm.org

Phase-transfer catalysis is another powerful tool for the asymmetric synthesis of unnatural peptides. pnas.org By employing specifically designed chiral catalysts, it is possible to achieve excellent stereoselectivity in the alkylation of peptides, allowing for the introduction of new side chains and the construction of non-coded α,α-dialkyl-α-amino acid residues. pnas.org This approach has demonstrated high efficiency in transmitting stereochemical information, unaffected by the side-chain structures of pre-existing amino acid residues. pnas.org

Advanced analytical techniques like HPLC are essential for monitoring and controlling the stereochemistry of these synthetic processes. chiraltech.com Chiral columns derived from cinchona alkaloids have proven effective in separating enantiomers and diastereomers of small peptides, providing a necessary tool for quality control in stereoselective synthesis. chiraltech.com

Integration of Advanced Hybrid Experimental and Computational Techniques for High-Resolution Structural and Dynamic Characterization

Understanding the three-dimensional structure and dynamic behavior of peptides like this compound is paramount for elucidating their function. The integration of experimental data with computational modeling provides a powerful approach to achieve high-resolution characterization. nih.gov

Hybrid methods that combine experimental data from techniques such as NMR, cryo-EM, and mass spectrometry with molecular dynamics (MD) simulations are becoming increasingly vital. nih.govresearchgate.net These integrative approaches can overcome the limitations of individual techniques to provide more accurate structural models. nih.gov For example, sparse experimental data can be used to guide computational structure prediction, significantly improving the accuracy of the resulting models. nih.gov

All-atom molecular dynamics simulations are a key component of these hybrid approaches, allowing researchers to model the motion of atoms and molecules over time and providing insights into the 3D structure, dynamics, and energetics of peptides. rsc.orgresearchgate.netnih.gov The accuracy of these simulations depends on the quality of the force fields used, which can be refined using experimental data. nih.gov

Table 1: Key Hybrid Techniques for Peptide Characterization

TechniqueDescriptionApplication
Integrative Modeling Combines experimental data (e.g., NMR, cryo-EM, MS) with computational methods. nih.govElucidates 3D protein structures where traditional methods fall short. nih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules. nih.govProvides insights into peptide structure, dynamics, and energetics. nih.gov
Hybrid Computational/Experimental Active Learning Uses an integrated pipeline of simulations and experiments to design and validate new molecules. rsc.orgrsc.orgDiscovers novel peptides with desired properties by efficiently exploring a large design space. rsc.orgrsc.orgchemrxiv.org

These hybrid methodologies enable a deeper understanding of how the inclusion of DL-amino acids influences the peptide's conformational landscape and its interactions with biological targets.

Predictive Modeling and Machine Learning Applications for Peptide Behavior and Design

The vast sequence space of peptides makes experimental screening for desired properties a time-consuming and expensive endeavor. nsk.hr Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the design and optimization of peptides. nsk.hrnih.gov

ML algorithms can be trained on existing datasets of peptides with known properties to predict the activity, stability, and other characteristics of new sequences. nih.gov These models can learn complex relationships between a peptide's sequence and its function, guiding the design of novel peptides with enhanced properties. nih.govfrontiersin.org For instance, deep learning models have been developed to predict antimicrobial peptide activity with high accuracy. plos.org

A significant challenge in peptide design is predicting their three-dimensional structure from their amino acid sequence. nih.gov ML-based tools have made significant strides in this area, enabling more accurate predictions of peptide structure and their interactions with target molecules. mdpi.com Furthermore, ML models are being developed to predict various physicochemical properties of peptides, such as their retention time in chromatography and their toxicity. nih.govrsc.orgnih.gov

Table 2: Machine Learning Applications in Peptide Research

Application AreaMachine Learning ApproachOutcome
Peptide Design Genetic algorithms and deep learning to optimize peptide sequences. nsk.hrFaster and more cost-effective design of peptides with desired traits. nsk.hr
Property Prediction Deep learning models to predict antimicrobial activity, solubility, and other properties. plos.orgacs.orgAccurate prediction of peptide behavior, reducing the need for extensive experimental screening. plos.orgacs.org
Structure Prediction Deep learning and co-evolutionary analysis to predict 3D peptide structures. nih.govImproved understanding of peptide structure-function relationships. nih.gov

These computational approaches are revolutionizing peptide research, enabling the rapid discovery and engineering of peptides for a wide range of applications.

Engineering of this compound Based Systems for Tunable Self-Assembly and Stimuli-Responsiveness

The ability of peptides to self-assemble into well-defined nanostructures offers exciting possibilities for the development of advanced biomaterials. acs.org By engineering the peptide sequence, it is possible to control the self-assembly process and create materials with tunable properties and responsiveness to environmental stimuli. acs.orgrsc.org

The incorporation of DL-amino acids in this compound can significantly influence its self-assembly behavior. The interplay of noncovalent interactions, such as hydrogen bonding and electrostatic interactions, dictates the morphology and stability of the resulting nanostructures. acs.org

Stimuli-responsive peptide systems can be designed to undergo conformational changes or self-assembly/disassembly in response to specific triggers like pH, temperature, or the presence of certain molecules. scispace.comacs.orgrsc.orgacs.org For example, peptides containing ionizable amino acids like glutamic acid and lysine (B10760008) can be engineered to be pH-responsive. rsc.org This allows for the development of "smart" materials for applications such as targeted drug delivery, where the peptide-based carrier releases its payload in the specific microenvironment of a tumor. rsc.orgacs.org

The self-assembly of peptides can be tuned by controlling various parameters, including peptide concentration, pH, and reaction time, to produce nanostructures of different sizes and morphologies, such as nanotubes and nanoparticles. rsc.org

Exploration of this compound Analogues for Enhanced Biochemical Interactions in Vitro

The specific sequence and stereochemistry of this compound provide a template for designing analogues with potentially enhanced or novel biochemical activities. By systematically modifying the amino acid sequence, researchers can probe the structure-activity relationships and optimize the peptide for specific applications.

The inclusion of D-amino acids can confer resistance to enzymatic degradation, a significant advantage for therapeutic peptides. jpt.com The physicochemical properties of the amino acid side chains, such as charge, hydrophilicity, and size, are critical for their interactions with biological targets. wikipedia.org For instance, charged residues like glutamate (B1630785) and lysine can form important electrostatic interactions. wikipedia.org

The synthesis and screening of peptide analogues allow for the exploration of how modifications affect biological activity. For example, replacing lysine residues with other amino acids has been shown to alter the antibacterial potency of certain peptides. unl.edu Computational methods can aid in the rational design of these analogues by predicting their binding affinities and other properties. mdpi.com

The exploration of analogues of this compound, taking into account the unique properties conferred by its DL-amino acid composition, holds promise for the discovery of novel bioactive peptides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for H-Gly-DL-Glu-DL-Lys-Gly-OH, and how can purity be ensured?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with emphasis on controlling reaction parameters (temperature, pH, solvent composition). Post-synthesis purification via reverse-phase HPLC is critical to isolate the target compound and remove diastereomers or truncated sequences. Analytical HPLC and mass spectrometry (MS) should confirm purity (>95%) and molecular weight .

Q. Which analytical techniques are essential for structural characterization of this peptide?

  • Methodological Answer : Use tandem MS for sequence verification and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) to resolve stereochemistry at DL-amino acid positions. Circular dichroism (CD) can provide secondary structure insights, especially if the peptide adopts helical or β-sheet conformations .

Q. How should researchers handle safety protocols for this compound given its potential hazards?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use personal protective equipment (PPE), including gloves and goggles, and conduct reactions in fume hoods to avoid inhalation of aerosols .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to target receptors/enzymes. Pair these with cell-based assays (e.g., luciferase reporter systems) to assess functional activity in relevant pathways .

Advanced Research Questions

Q. How can stereochemical heterogeneity (DL-residues) be controlled during synthesis, and what are the implications for bioactivity?

  • Methodological Answer : Optimize coupling reagents (e.g., HATU/DIPEA) and reaction times to minimize racemization. Chiral HPLC or enzymatic digestion can separate diastereomers. Compare bioactivity of enantiomerically pure vs. DL-mixed forms using SPR and cellular assays to evaluate stereochemical impact .

Q. What strategies resolve contradictions in binding data across different experimental setups?

  • Methodological Answer : Perform meta-analysis of datasets (e.g., SPR vs. ITC) to identify buffer- or temperature-dependent artifacts. Validate findings using orthogonal methods (e.g., fluorescence polarization) and replicate experiments under standardized conditions .

Q. How can computational modeling predict the peptide’s stability under physiological conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model conformational stability and degradation pathways. Pair with accelerated stability studies (pH 2–9, 37°C) and LC-MS/MS to validate hydrolysis or oxidation sites .

Q. What interdisciplinary approaches integrate structural biology and proteomics to study its mechanism?

  • Methodological Answer : Cryo-EM or X-ray crystallography resolves peptide-target complexes, while hydrogen-deuterium exchange MS (HDX-MS) maps interaction interfaces. Crosslinkers (e.g., DSS) stabilize transient complexes for structural analysis .

Q. How do ethical guidelines restrict in vivo testing of non-FDA-approved peptides like this one?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for animal studies. Use ex vivo models (e.g., organoids) or computational toxicology tools (e.g., QSAR) to minimize in vivo experimentation unless explicitly permitted .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.